

Amino-PEG7-acid structure and properties

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Compound of Interest		
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An In-depth Technical Guide to Amino-PEG7-acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Amino-PEG7-acid**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Properties of Amino-PEG7-acid

Amino-PEG7-acid is a monodisperse polyethylene glycol (PEG) derivative containing a terminal primary amine group and a terminal carboxylic acid group, separated by a seven-unit PEG chain.[1] This unique structure allows for the sequential and controlled conjugation of two different molecules. The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.[2][3]

Table 1: Physicochemical Properties of Amino-PEG7-acid



Property	Value	Reference
Chemical Name	23-amino-3,6,9,12,15,18,21- heptaoxatricosanoic acid	[1]
Synonyms	Amino-PEG7-Propionic acid	
Molecular Formula	C17H35NO9	[1]
Molecular Weight	397.46 g/mol	
Structure	NH2-(CH2CH2O)7-CH2COOH	
Solubility	Soluble in aqueous solutions and organic solvents like DMF and DMSO.	
Storage	Recommended storage at -20°C.	_

Note: Specific quantitative data such as pKa and melting point for **Amino-PEG7-acid** are not readily available in public literature. Amino acids, in general, are crystalline solids with high melting points, typically decomposing between 200-300°C. The PEG chain in **Amino-PEG7-acid** will influence these properties.

Key Applications

The heterobifunctional nature of **Amino-PEG7-acid** makes it a versatile tool in several areas of biomedical research and drug development.

Bioconjugation

Amino-PEG7-acid serves as a flexible linker to covalently connect various molecules, including proteins, peptides, and nanoparticles. The terminal amine and carboxylic acid groups can be selectively reacted using orthogonal chemistries. For instance, the carboxylic acid can be activated to react with primary amines on a target protein, and the PEG's terminal amine can then be conjugated to another molecule.

Drug Delivery



PEGylation, the process of attaching PEG chains to therapeutic molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of drugs. The PEG7 chain in **Amino-PEG7-acid** can:

- Enhance Solubility: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of hydrophobic drugs.
- Prolong Circulation Half-Life: The PEG chain creates a hydrophilic shield around the conjugated molecule, reducing renal clearance and enzymatic degradation.
- Reduce Immunogenicity: PEGylation can mask epitopes on protein therapeutics, reducing their recognition by the immune system.

PROTAC Development

Amino-PEG7-acid is an ideal linker for the synthesis of PROTACs. A PROTAC is a chimeric molecule with two ligands connected by a linker; one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker's length, flexibility, and hydrophilicity are critical for the proper orientation of the POI and E3 ligase to form a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein. PEG linkers, like Amino-PEG7-acid, are favored in PROTAC design for their ability to improve solubility and cell permeability.

Experimental Protocols General Protocol for EDC/NHS Coupling of AminoPEG7-acid to a Primary Amine

This protocol describes the activation of the carboxylic acid moiety of **Amino-PEG7-acid** for reaction with a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

- Amino-PEG7-acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS

Foundational & Exploratory



- · Amine-containing molecule
- Activation Buffer: MES buffer (pH 4.5-6.0)
- Coupling Buffer: PBS or HEPES buffer (pH 7.2-8.0)
- Quenching Buffer: Hydroxylamine, Tris, or glycine solution
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

- Reagent Preparation:
 - Dissolve Amino-PEG7-acid in anhydrous DMF or DMSO to a desired stock concentration (e.g., 100 mM).
 - Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO (e.g., 100 mM).
 - Dissolve the amine-containing molecule in the appropriate Coupling Buffer.
- Activation of Amino-PEG7-acid:
 - In a reaction tube, combine 1 equivalent of the Amino-PEG7-acid stock solution with 1.1 to 1.5 equivalents of both EDC and NHS (or Sulfo-NHS) stock solutions in Activation Buffer.
 - Incubate the reaction mixture at room temperature for 15-30 minutes.
- Conjugation to the Amine-containing Molecule:
 - Add the activated Amino-PEG7-acid solution to the solution of the amine-containing molecule. The molar ratio of the activated linker to the target molecule should be optimized based on the desired degree of labeling.
 - Allow the reaction to proceed at room temperature for 2 hours to overnight, with gentle stirring.



- Quenching the Reaction:
 - Add Quenching Buffer to the reaction mixture to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
- Purification:
 - Purify the resulting conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or HPLC to remove excess reagents and byproducts.

General Protocol for Coupling a Carboxylic Acid to the Amine Terminus of an Amino-PEG7-acid Conjugate

This protocol outlines the coupling of a carboxylic acid-containing molecule to the terminal amine of a molecule already conjugated with **Amino-PEG7-acid**.

Materials:

- · Amino-PEG7-acid conjugate with a free amine group
- Carboxylic acid-containing molecule
- EDC and NHS (or Sulfo-NHS)
- Activation Buffer (MES, pH 4.5-6.0)
- Coupling Buffer (PBS or HEPES, pH 7.2-8.0)
- · Quenching Buffer

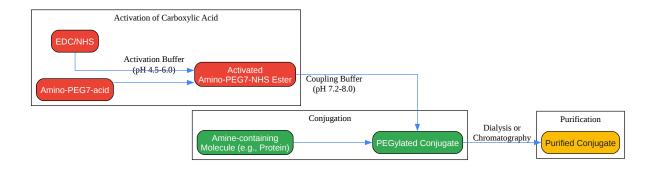
Procedure:

- Activation of the Carboxylic Acid:
 - Dissolve the carboxylic acid-containing molecule in Activation Buffer.
 - Add 1.1 to 1.5 equivalents of EDC and NHS (or Sulfo-NHS).



- Incubate at room temperature for 15-30 minutes.
- Conjugation to the Amino-PEG7-acid Conjugate:
 - Add the activated carboxylic acid solution to the solution containing the Amino-PEG7-acid conjugate.
 - Adjust the pH of the reaction mixture to 7.2-8.0 with Coupling Buffer.
 - Incubate at room temperature for 2 hours to overnight.
- Quenching and Purification:
 - · Quench the reaction with Quenching Buffer.
 - Purify the final conjugate using appropriate chromatographic techniques.

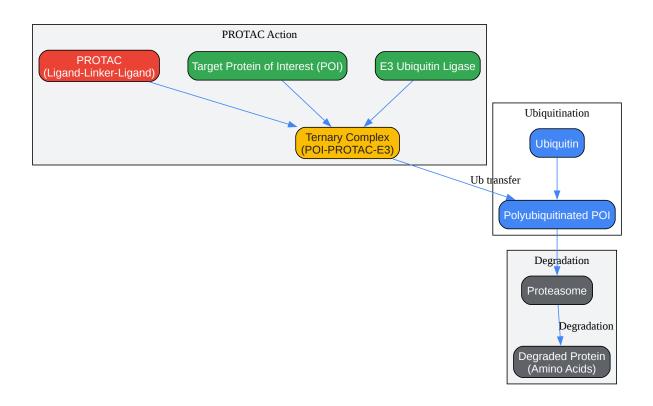
Visualizations



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Caption: Experimental workflow for conjugating **Amino-PEG7-acid** to a primary amine.





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Caption: PROTAC-mediated protein degradation pathway.

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